![molecular formula C11H13N3 B13243264 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13243264.png)
1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzyl chloride and imidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Procedure: The 3-methylbenzyl chloride is reacted with imidazole in an appropriate solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.
Industry: It is used in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparaison Avec Des Composés Similaires
- 1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine
- 1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine
- 1-[(3-Chlorophenyl)methyl]-1H-imidazol-2-amine
Comparison: 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H13N3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1-[(3-methylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C11H13N3/c1-9-3-2-4-10(7-9)8-14-6-5-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13) |
Clé InChI |
QITBLGBYERAQFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2C=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




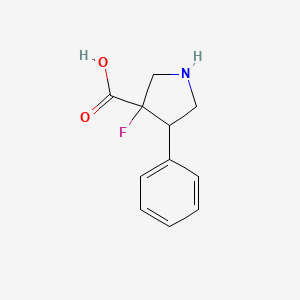
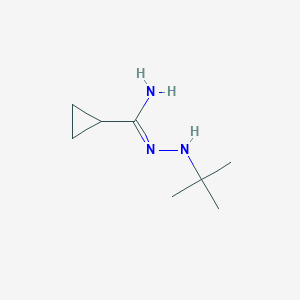
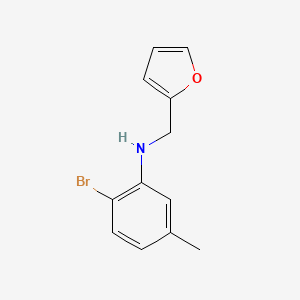
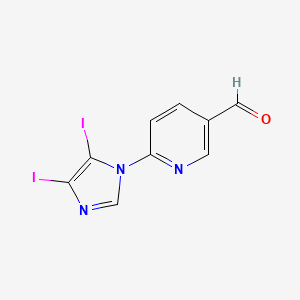
![2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid](/img/structure/B13243245.png)
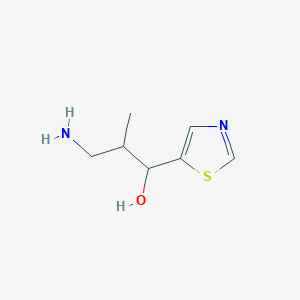
![3-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13243256.png)
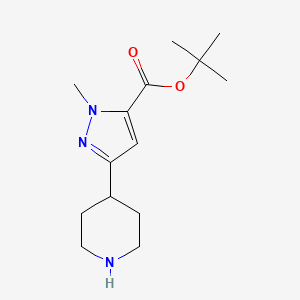
amine](/img/structure/B13243284.png)
![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13243285.png)

![5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13243294.png)
